Home > Products > Building Blocks P14787 > 2-[(2-Chloroquinazolin-4-yl)amino]ethanol
2-[(2-Chloroquinazolin-4-yl)amino]ethanol - 134517-34-3

2-[(2-Chloroquinazolin-4-yl)amino]ethanol

Catalog Number: EVT-418635
CAS Number: 134517-34-3
Molecular Formula: C10H10ClN3O
Molecular Weight: 223.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“2-[(2-Chloroquinazolin-4-yl)amino]ethanol” is a chemical compound with the molecular formula C10H10ClN3O .

Molecular Structure Analysis

The molecular structure of “2-[(2-Chloroquinazolin-4-yl)amino]ethanol” consists of a quinazolin ring attached to an ethanol group via an amino linkage . The quinazolin ring also has a chlorine substituent .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 223.66 g/mol . It appears as a powder and has a melting point of 185-186°C . The compound’s InChI code is 1S/C10H10ClN3O/c11-10-13-8-4-2-1-3-7(8)9(14-10)12-5-6-15/h1-4,15H,5-6H2,(H,12,13,14) .

4-[(2-amino-1,3thiazol-4-yl)amino]nitro benzene

    Compound Description: This newly synthesized chromogenic reagent reacts with paracetamol to form an orange-colored azo dye. [] This reaction forms the basis of a new spectrophotometric method for paracetamol determination. [] The compound's structure was confirmed by UV-visible, FTIR, 1H NMR, and mass spectroscopy. [] In vitro screening against various bacterial species was also performed. []

3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives

    Compound Description: This group of compounds, specifically compound 14l, are identified as selective TYK2 inhibitors. [] They show potential for treating inflammatory bowel disease by reducing pro-inflammatory cytokines like IL-6 and TNF-α. []

(Z)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3dihydro-1H-pyrazol-4-yl) amino)-4-oxobut-2-enoic acid (IR-01)

    Compound Description: IR-01 exhibits chemoprotective effects, preventing clastogenic and/or aneugenic damage. [] It also shows potential to increase splenic phagocytosis and induce cell death. []

    Compound Description: SR 121787 is a new antiaggregating agent that metabolizes in vivo to generate SR 121566, a non-peptide GpIIb-IIIa antagonist. [] It shows potent antithrombotic activity and has potential for oral administration. []

2‐(n‐(7‐nitrobenz‐2‐oxa‐1,3‐diazol‐4‐yl)amino)‐2‐deoxyglucose

    Compound Description: This fluorescent dye is used to estimate glucose uptake in cells. [] It was used in a study investigating the effect of water extracts from Myrtaceae plants on glucose uptake in insulin-resistant mouse hepatocytes. []

(Z)-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic Acid

    Compound Description: The solubility of this compound was extensively studied in various solvents and solvent mixtures. [, ]

7-{4-[2-(Butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide (8)

    Compound Description: Compound 8 is an orally active CCR5 antagonist with potential applications in various disease areas. []

2‐Bromo‐4‐{[(4‐cyanophenyl)(4H‐1,2,4‐triazol‐4‐yl)amino]methyl}phenylsulfamate

    Compound Description: This compound serves as a lead structure for developing bicyclic dual aromatase–sulfatase inhibitors (DASIs). [] DASIs have potential applications in treating hormone-dependent breast cancer. []

Quinoline-2 and -4-yl-(amino)methylphosphonates

    Compound Description: This group of compounds was synthesized and studied for their chemical reactivity. [] Interestingly, heating them with aqueous HCl leads to CP bond cleavage and formation of secondary quinoline-2 and -4-alkylamines. []

4-(2-amino-pyrimidin-4-yl-amino)-benzenesulfonamide Derivatives

    Compound Description: This series of derivatives function as carbonic anhydrase (CA) inhibitors, particularly targeting CA II and CA IV. [] They show potential for topical antiglaucoma treatment due to their ability to lower intraocular pressure. []

    Compound Description: This series of two-dimensional (2D) layered spin crossover complexes incorporates the hexadentate ligand H3L(Me) (tris[2-(((2-methylimidazol-4-yl)methylidene)amino)ethyl]amine). [, , , , , , , ] These complexes exhibit interesting magnetic properties, including spin transition behavior influenced by the counteranion and light-induced excited spin state trapping (LIESST) effects. [, , , , , , , ]

7 beta-[2-(2-aminothiazol-4-yl)acetamido]cephalosporin Derivatives

    Compound Description: This series of cephalosporin antibiotics was synthesized and evaluated for their antibacterial activity. [, ] The presence of an amino group at the 2-position of the 7-acyl moiety is crucial for activity against Enterobacter cloacae. [, ]

N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556)

    Compound Description: PF-03716556 acts as a potent and selective acid pump antagonist. [] It shows potential for treating gastroesophageal reflux disease by inhibiting gastric acid secretion. []

(R)-2-(2-aminothiazol-4-yl)-4′-{2-[(2-hydroxy-2-phenylethyl)amino]-ethyl} acetanilide (YM178)

    Compound Description: YM178 is a selective β3-adrenoceptor agonist that shows potential for treating overactive bladder symptoms. [] It works by relaxing the bladder muscle and decreasing the frequency of bladder contractions. []

(1‐(1‐((cis)‐4‐isopropylcyclohexyl)piperidin‐4‐yl)‐1H‐indol‐2‐yl)methanol (AT‐312)

    Compound Description: AT-312 acts as a selective nociceptin receptor (NOP) agonist. [] It shows potential for treating alcohol addiction by reducing ethanol-induced conditioned place preference in mice. []

3-methyl-6-[1-(pyrimidin-4-yl)ethyl]-5H-pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Derivatives

    Compound Description: This class of compounds was synthesized through a condensation reaction involving a pyrimidine and a triazolethiol derivative. []

2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic Acid (Rebamipide)

    Compound Description: Rebamipide is an antiulcer agent that enhances mucosal resistance. [] The (+)-enantiomer exhibits greater potency than the (-)-enantiomer in protecting against ethanol-induced gastric ulcers. []

Diethyl {(chromonyl/pyrazolyl) [(4-oxo-2-phenyl-quinazolin-3(4H)-yl)amino]methyl}phosphonates

    Compound Description: This class of compounds, containing both chromonyl/pyrazolyl and quinazolinone moieties, was synthesized and evaluated for anticancer activity. [] Compounds with specific substituents displayed potent activity against several cancer cell lines. []

2-amino-4H-chromen-4-yl-phosphonates

    Compound Description: This group of compounds was synthesized through a green chemistry approach and evaluated for their antimicrobial and antioxidant activities. []

Overview

2-[(2-Chloroquinazolin-4-yl)amino]ethanol is a chemical compound characterized by its unique structure and potential biological applications. This compound belongs to the class of quinazoline derivatives, which are known for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral effects. The presence of the chloro and amino groups in its structure enhances its reactivity and biological profile.

Source

The compound can be synthesized through various chemical reactions involving quinazoline derivatives. It is often derived from precursors such as anthranilic acid and urea, which undergo a series of transformations to yield the final product. The synthesis typically involves chlorination and subsequent reactions with ethanolamine derivatives.

Classification

2-[(2-Chloroquinazolin-4-yl)amino]ethanol is classified as an organic compound within the heterocyclic category due to its nitrogen-containing ring structure. It is also categorized under pharmaceutical compounds because of its potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol involves several key steps:

  1. Formation of Quinazoline Core: The initial step usually involves the reaction of anthranilic acid with urea to form a quinazoline derivative. This is typically achieved through a thermal condensation reaction.
  2. Chlorination: The quinazoline derivative is then chlorinated using phosphorus oxychloride or similar reagents to introduce the chloro group at the 2-position.
  3. Amine Substitution: The final step involves reacting the chlorinated quinazoline with ethanolamine, leading to the formation of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol through nucleophilic substitution.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Analytical techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR) are employed to characterize the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol can be represented as follows:

C9H10ClN3O\text{C}_9\text{H}_{10}\text{Cl}\text{N}_3\text{O}

This structure features a quinazoline ring with an amino group and an ethanol moiety attached to it, providing a functional framework that supports various chemical interactions.

Data

  • Molecular Weight: Approximately 201.65 g/mol
  • Melting Point: Specific melting point data may vary based on purity but is generally above 250°C.
  • Solubility: The compound is expected to be soluble in polar solvents due to the presence of hydroxyl groups.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving 2-[(2-Chloroquinazolin-4-yl)amino]ethanol include:

  1. Nucleophilic Substitution: The chloro group can participate in nucleophilic substitution reactions, making it a versatile intermediate for further modifications.
  2. Acid-base Reactions: The amino group can act as a base, allowing for protonation under acidic conditions, which can influence solubility and reactivity.

Technical Details

Reactions involving this compound typically require careful selection of conditions to avoid unwanted side reactions, particularly those that may occur at the nitrogen atoms in the heterocyclic ring.

Mechanism of Action

Process

The mechanism of action for compounds like 2-[(2-Chloroquinazolin-4-yl)amino]ethanol often involves interaction with biological targets such as enzymes or receptors. The chloroquinazoline moiety may inhibit specific pathways associated with disease processes, particularly in cancer or inflammatory conditions.

Data

Research indicates that quinazoline derivatives can modulate signaling pathways related to cell proliferation and apoptosis, making them valuable in therapeutic contexts.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts readily with nucleophiles due to the presence of the chloro group.
Applications

Scientific Uses

The potential applications of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol are broad, primarily focusing on:

  1. Pharmaceutical Development: Its derivatives are being explored for anti-cancer and anti-inflammatory drugs.
  2. Biological Research: Used in studies investigating cellular mechanisms related to cancer therapy and other diseases.
  3. Chemical Biology: Serves as a scaffold for developing new compounds with enhanced biological activity through structural modifications.
Introduction to Quinazoline Derivatives and the Target Compound

Chemical Identity and Nomenclature of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol

2-[(2-Chloroquinazolin-4-yl)amino]ethanol is a synthetically designed small molecule featuring a quinazoline core scaffold with specific substituents that define its chemical behavior and pharmacological potential. The compound's systematic IUPAC name directly reflects its molecular architecture: an ethanolamine group (-CH₂CH₂OH) linked via a secondary amine to the 4-position of a 2-chloroquinazoline ring system. This nomenclature precisely encodes the connectivity of atoms within the molecule, providing an unambiguous chemical identifier [6].

The molecular formula (C₁₀H₁₀ClN₃O) signifies a molecular weight of 223.66 g/mol, with the chlorine atom at position 2 and the aminoethanol moiety at position 4 being critical recognition elements. Key chemical identifiers and structural representations include:

Table 1: Chemical Identifiers for 2-[(2-Chloroquinazolin-4-yl)amino]ethanol

Identifier TypeValue
Systematic Name2-[(2-Chloroquinazolin-4-yl)amino]ethanol
Molecular FormulaC₁₀H₁₀ClN₃O
Molecular Weight223.66 g/mol
SMILESC1=CC=C2C(=C1)N=C(NCCO)N=C2Cl
InChI KeyVZTMYLWJKCAXMZ-UHFFFAOYSA-N

The SMILES string (C1=CC=C2C(=C1)N=C(NCCO)N=C2Cl) provides a linear notation describing the quinazoline ring system, the chlorine substituent at position 2, and the 4-aminoethanol chain. The InChIKey (VZTMYLWJKCAXMZ-UHFFFAOYSA-N) serves as a unique digital fingerprint enabling precise database searches and chemical property predictions. The compound typically presents as a solid under standard conditions, with its purity and stability influenced by crystalline form and storage parameters [5] [6].

Structural Classification Within the Quinazoline Pharmacophore Family

Quinazoline derivatives constitute a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. This core provides three key sites for structural diversification (positions 2, 4, and N3) that profoundly influence biological activity. 2-[(2-Chloroquinazolin-4-yl)amino]ethanol belongs to the 4-substituted quinazoline subclass, distinguished by an amino-linked functional group at the pharmacologically critical C4 position [3] [10].

The compound exhibits two strategically positioned substituents that define its pharmacophore characteristics:

  • 2-Chloro Group: An electron-withdrawing halogen atom that enhances electrophilicity at C4, facilitating nucleophilic substitution reactions with biological nucleophiles (e.g., cysteine residues in enzymes). This chlorine also contributes to π-stacking interactions with aromatic residues in target proteins [3] [7].
  • 4-Aminoethanol Moiety: A flexible hydrophilic chain terminating in a primary alcohol. This group serves as a hydrogen bond donor/acceptor pair, enhancing water solubility and enabling specific interactions with enzymatic active sites. The ethanolamine spacer provides conformational flexibility, allowing optimal positioning for molecular recognition [5] [9].

Table 2: Structural Features and Their Pharmacological Implications

Structural ElementRole in PharmacophoreElectronic PropertiesMolecular Interactions
Quinazoline CorePlanar aromatic systemElectron-deficient π-systemπ-π stacking, Van der Waals interactions with hydrophobic pockets
2-Chloro SubstituentElectrophilicity enhancerσ-electron withdrawingCovalent binding potential, halogen bonding
4-Amino LinkageConnector groupBasic nitrogen (pKa ~7-8)Hydrogen bonding, electrostatic interactions
Ethanol GroupTerminal hydrophilic unitPolar, H-bond donor/acceptorSolubilization, specific H-bonding with targets

Unlike 4-anilinoquinazolines (e.g., gefitinib, erlotinib) that target tyrosine kinases, this compound's 4-aminoethanol substitution represents a distinct chemotype with potentially different target selectivity. The molecule's tautomeric behavior is restricted compared to quinazolinones due to the absence of a carbonyl group, maintaining the electrophilic character at C2 and C4 positions crucial for its reactivity profile. This structural configuration balances moderate lipophilicity (contributed by the chlorinated heterocycle) with aqueous solubility (provided by the ethanol tail), influencing its pharmacokinetic behavior [4] [8].

Historical Context: Evolution of Quinazoline-Based Therapeutics

Quinazoline derivatives have evolved from early natural product isolations to rationally designed therapeutic agents over more than a century. The foundational quinazoline structure was first synthesized in 1865, but its medicinal potential remained unexplored until the mid-20th century. The discovery of febrifugine (a natural 4-quinazolinone alkaloid from Dichroa febrifuga) as an antimalarial agent in the 1940s marked the first significant pharmacological application of this scaffold [3] [10].

The modern era of quinazoline therapeutics emerged with the development of kinase inhibitors targeting epidermal growth factor receptor (EGFR) pathways. FDA-approved drugs including gefitinib (2003), erlotinib (2004), and afatinib (2013) revolutionized cancer treatment by demonstrating that 4-anilinoquinazolines could selectively inhibit tyrosine kinase activity in non-small cell lung cancer and other malignancies. These agents established the quinazoline core as a versatile platform for targeted cancer therapy [3] [4] [8].

2-Chloro-4-aminoquinazolines represent a strategic evolution beyond anilino-based structures. The 2-chloro group enhances reactivity toward nucleophilic displacement, allowing versatile derivatization, while the amino group at position 4 provides a point for appending diverse functional chains. The specific incorporation of ethanolamine at C4 represents a deliberate design strategy to enhance water solubility and introduce hydrogen-bonding capacity, addressing limitations of earlier lipophilic quinazoline drugs [5] [9].

Table 3: Historical Development of Quinazoline Therapeutics

Time PeriodDevelopment MilestoneTherapeutic Significance
Pre-1950sIsolation of quinazolinone alkaloids (e.g., febrifugine)Natural product-derived antipyretics and antimalarials
1960s-1980sDevelopment of non-targeted agents (e.g., sedatives, diuretics)Expansion into CNS and cardiovascular applications
1990s-2000sEGFR-targeted 4-anilinoquinazolines (gefitinib, erlotinib)Paradigm shift to kinase inhibition for precision oncology
2010s-PresentNovel C4 modifications including ethanolamine derivativesExploration beyond kinase inhibition (e.g., HSP90 modulation, antimicrobial activity)

Patent analyses reveal increasing interest in 2-chloro-4-aminoquinazoline derivatives, exemplified by formulations containing 2-[(2-chloroquinazolin-4-yl)amino]ethanol for topical wound healing applications. This progression reflects medicinal chemistry's shift toward optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties through strategic functionalization of the quinazoline core [5] [9].

Rationale for Targeting 2-[(2-Chloroquinazolin-4-yl)amino]ethanol in Medicinal Chemistry

The targeted exploration of 2-[(2-chloroquinazolin-4-yl)amino]ethanol arises from compelling structure-activity relationship (SAR) data within the quinazoline family. Analysis of established quinazoline drugs reveals that C4 substitution critically determines target specificity and potency. The ethanolamine side chain represents a deliberate design strategy to overcome limitations of existing quinazoline therapeutics while preserving key pharmacophoric elements [2] [7].

Three key rationales underpin its investigation:

  • Enhanced Solubility-Bioavailability Profile: Traditional quinazoline kinase inhibitors exhibit limited aqueous solubility, compromising oral bioavailability. The primary alcohol in the ethanolamine moiety dramatically enhances hydrophilicity (calculated logP ≈1.5 versus >3.0 for 4-anilino derivatives), potentially improving dissolution and tissue penetration while maintaining sufficient membrane permeability for cellular activity [4] [5].
  • Dual Hydrogen-Bonding Capacity: The ethanolamine group (-NH-CH₂-CH₂-OH) provides both hydrogen bond donor (-NH-, -OH) and acceptor (-OH) functionalities absent in many quinazoline drugs. This enables complementary interactions with polar residues in biological targets, potentially increasing binding affinity and selectivity. Molecular modeling suggests this group can mimic tyrosine hydroxyl interactions in ATP-binding sites [7] [9].
  • Structural Versatility for Derivatization: The 2-chloro group serves as a synthetic handle for further structural elaboration via nucleophilic aromatic substitution. This allows efficient generation of analog libraries where the ethanolamine remains constant while alternative substituents are introduced at C2, enabling systematic SAR exploration. The terminal hydroxyl group also permits esterification or etherification for prodrug strategies [5] [6].

Table 4: Pharmacophore Features in Quinazoline Therapeutics and Target Compound

Pharmacophore FeatureClassic Quinazoline Drugs2-[(2-Chloroquinazolin-4-yl)amino]ethanol
Aromatic CoreQuinazoline (planar)Quinazoline (planar)
C2 SubstituentVarious (e.g., aniline, chlorine)Chlorine (electrophilic)
C4 SubstituentAniline derivatives (lipophilic)Ethanolamine (hydrophilic, H-bonding)
H-Bond Acceptors1-3 (mainly ring nitrogens)4 (N1, N3, Oethanol, Namine)
H-Bond Donors0-1 (if amine present)2 (-NH-, -OH)

The compound's potential extends beyond kinase inhibition. Quinazoline derivatives exhibit diverse biological activities including HSP90 modulation [9], antimicrobial effects [10], and immunomodulatory properties [2]. The ethanolamine substituent may facilitate interaction with non-kinase targets like heat shock proteins or inflammatory mediators, positioning this compound as a versatile scaffold for multitarget drug discovery. Preliminary evidence suggests structural similarities to known apoptosis inducers and anti-angiogenic agents within the quinazoline class [2] [8].

Current research focuses on leveraging these properties in developing therapies for challenging conditions including diabetic foot ulcers [5], bladder cancer [4], and neurodegenerative disorders [7]. The compound represents a strategic evolution in quinazoline medicinal chemistry, addressing historical limitations while expanding the scaffold's therapeutic applicability.

Properties

CAS Number

134517-34-3

Product Name

2-[(2-Chloroquinazolin-4-yl)amino]ethanol

IUPAC Name

2-[(2-chloroquinazolin-4-yl)amino]ethanol

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

InChI

InChI=1S/C10H10ClN3O/c11-10-13-8-4-2-1-3-7(8)9(14-10)12-5-6-15/h1-4,15H,5-6H2,(H,12,13,14)

InChI Key

VZTMYLWJKCAXMZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)NCCO

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)NCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.